molecular formula C15H24N2O B8505260 2-[4-(3-Pyrrolidin-1-yl-propoxy)-phenyl]-ethylamine

2-[4-(3-Pyrrolidin-1-yl-propoxy)-phenyl]-ethylamine

Cat. No.: B8505260
M. Wt: 248.36 g/mol
InChI Key: JCINVJGOQZAQOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3-Pyrrolidin-1-yl-propoxy)-phenyl]-ethylamine is a useful research compound. Its molecular formula is C15H24N2O and its molecular weight is 248.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

2-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]ethanamine

InChI

InChI=1S/C15H24N2O/c16-9-8-14-4-6-15(7-5-14)18-13-3-12-17-10-1-2-11-17/h4-7H,1-3,8-13,16H2

InChI Key

JCINVJGOQZAQOV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCOC2=CC=C(C=C2)CCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of [4-(3-pyrrolidin-1-yl-propoxy)-phenyl]-acetonitrile (preparation 104), (1 g, 4.1 mmol) and Raney® nickel (100 mg) in 2M methanolic ammonia (35 mL) was stirred under 60 psi of hydrogen gas at 50° C. for 6 hours. Tlc analysis showed that not all of the starting material had been consumed and so further Raney® nickel (200 mg) was added to the reaction mixture and heating continued for 5 hours. Tlc analysis again showed that starting material was still present and so additional Raney® nickel (200 mg) was added and the mixture was stirred at 50° C. for 3 hours. The reaction mixture was then filtered through Arbocel® and was concentrated in vacuo to give a yellow oil. The oil was purified by column chromatography using a 4 g RediSep® silica cartridge, eluting with dichloromethane:methanol:0.88 ammonia, 85:15:1.5 to 80:20:2, to afford the title compound in 16% yield, 160 mg.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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